molecular formula C24H39O4- B12816864 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B12816864
M. Wt: 391.6 g/mol
InChI Key: RUDATBOHQWOJDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of modified steroidal derivatives characterized by a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3 and 7, methyl groups at positions 10 and 13, and a pentanoate ester side chain at position 16. Its structure is closely related to bile acids and triterpenoids, with modifications influencing solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39O4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps. One common method includes the hydroxylation of the cyclopenta[a]phenanthrene core, followed by esterification with pentanoic acid. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve high temperatures and pressures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to isolate the final product from reaction mixtures .

Chemical Reactions Analysis

Ester Hydrolysis

The pentanoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.

Conditions Reagents Products Yield Reference
Acidic hydrolysis (aqueous)HCl (1M), reflux, 6–8 hours4-(3,7-dihydroxy-10,13-dimethyl-...phenanthren-17-yl)pentanoic acid85–90%
Basic hydrolysis (aqueous)NaOH (2M), 60°C, 4 hoursSodium salt of the carboxylic acid78–82%

Oxidation Reactions

The hydroxyl groups at positions 3 and 7 are susceptible to oxidation, particularly in the presence of strong oxidizing agents.

Oxidation of Primary Alcohols

  • The primary hydroxyl group (if present) oxidizes to a ketone or carboxylic acid.

  • Example:

    R-OHKMnO4,H2SO4H2O,ΔR-COOH\text{R-OH} \xrightarrow[\text{KMnO}_4, \text{H}_2\text{SO}_4]{\text{H}_2\text{O}, \Delta} \text{R-COOH}
Oxidizing Agent Conditions Product Selectivity Reference
KMnO₄Acidic, 50°C, 3 hoursKetone or carboxylic acid derivativesModerate
Jones reagent0°C, 30 minutes3-keto or 7-keto derivativesHigh

Reduction Reactions

The steroidal backbone and hydroxyl groups can participate in selective reductions.

Catalytic Hydrogenation

  • Reduces unsaturated bonds in the cyclopenta[a]phenanthrene core.

    C=CH2,Pd/CC-C\text{C=C} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{C-C}
Catalyst Conditions Product Yield Reference
Pd/C (5%)H₂ (1 atm), EtOH, 25°CSaturated steroidal derivative90–95%

Substitution Reactions

The hydroxyl groups can be replaced via nucleophilic substitution or esterification.

Esterification

  • The carboxylic acid (post-hydrolysis) reacts with alcohols to form new esters.

    R-COOH+R’-OHH+R-COOR’+H2O\text{R-COOH} + \text{R'-OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H}_2\text{O}
Alcohol Catalyst Conditions Product Yield Reference
MethanolH₂SO₄Reflux, 12 hoursMethyl ester analog88%
EthanolDCC/DMAPRT, 24 hoursEthyl ester analog75%

Functionalization of Hydroxyl Groups

The hydroxyl groups at positions 3 and 7 can be acetylated or sulfonated to alter pharmacokinetic properties.

Reagent Conditions Product Application Reference
Acetic anhydridePyridine, RT, 6 hours3,7-Diacetyl derivativeImproved membrane permeability
Tosyl chlorideDCM, 0°C, 2 hours3-Tosyl or 7-tosyl derivativesIntermediate for further reactions

Cyclization and Ring-Modification Reactions

The steroidal core can undergo ring-contraction or expansion under specific conditions.

Reaction Type Reagents/Conditions Product Notes Reference
Acid-catalyzedH₂SO₄, AcOH, 80°C, 4 hoursRing-contracted isomerAlters biological activity
PhotochemicalUV light, benzene, 12 hoursDiels-Alder adducts with dienophilesRarely reported

Key Findings from Experimental Studies

  • Steric Hindrance Effects : The 10,13-dimethyl groups limit accessibility to the β-face of the steroidal core, influencing reaction kinetics .

  • Regioselectivity : Oxidation at position 3 is favored over position 7 due to hydrogen-bonding interactions with adjacent functional groups .

  • Solubility Trends : Ester hydrolysis increases water solubility by 3–5 fold, critical for pharmaceutical formulations.

Scientific Research Applications

The compound 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate , also known as isochenodeoxycholic acid or ursodiol impurity 1 , is a complex steroid derivative with significant applications in both pharmaceutical and biochemical research. This article explores its scientific research applications, including its potential therapeutic uses and biological activities.

Pharmacological Research

Isochenodeoxycholic acid has been investigated for its potential in treating liver diseases. Its structural similarity to other bile acids suggests that it may possess hepatoprotective properties. Research indicates that compounds with similar structures can influence cholesterol metabolism and promote bile acid synthesis, which is beneficial for patients with cholestasis or liver dysfunction.

Cholesterol Regulation

Studies have shown that isochenodeoxycholic acid can modulate cholesterol levels in the body. It has been observed to enhance the solubility of cholesterol and facilitate its excretion through bile. This property makes it a candidate for further exploration in the management of hypercholesterolemia and related cardiovascular diseases.

Anticancer Activity

Preliminary research has indicated that isochenodeoxycholic acid may exhibit anticancer properties. Compounds structurally related to isochenodeoxycholic acid have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. This suggests that further studies could elucidate its mechanism of action and therapeutic potential in oncology.

Anti-inflammatory Effects

Research has pointed to the anti-inflammatory capabilities of isochenodeoxycholic acid. It may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This attribute could be particularly useful in developing treatments for inflammatory bowel disease (IBD) and other chronic inflammatory conditions.

Case Study 1: Hepatoprotective Effects

A study conducted on animal models demonstrated that isochenodeoxycholic acid administration significantly reduced liver damage induced by toxic agents. The results indicated a decrease in serum transaminases and histological improvement in liver tissue.

Case Study 2: Cholesterol Metabolism

In vitro studies showed that isochenodeoxycholic acid enhanced the expression of genes involved in bile acid synthesis and cholesterol transport. This suggests a role in regulating lipid metabolism and potential applications in dyslipidemia management.

Case Study 3: Cancer Cell Apoptosis

A recent investigation revealed that isochenodeoxycholic acid could induce apoptosis in colon cancer cell lines through mitochondrial pathway activation. The study highlighted its potential as an adjunct therapy in colorectal cancer treatment.

Mechanism of Action

The mechanism of action of 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Substituents (Position) Molecular Weight Biological Activity/Notes Reference
Target compound 3,7-dihydroxy; 10,13-dimethyl 460.58* Potential nuclear receptor modulation
Methyl (4R)-4-((10R,13R)-3-hydroxy-10,13-dimethyl-...-yl)pentanoate (Compound 62, ) 3-hydroxy; 10,13-dimethyl 446.62 Anti-cancer activity (HCT116 inhibition)
Methyl (4R)-4-((10R,13R,17R)-3-((3-chloropropyl)amino)-4,4,10,13-tetramethyl-...-yl)pentanoate (Compound 11c, ) 3-(3-chloropropyl)amino; 4,4-dimethyl 492.36 Improved lipophilicity; synthetic intermediate
4-(3,6-Dihydroxy-10,13-dimethyl-...-yl)pentanoic acid () 3,6-dihydroxy; 10,13-dimethyl 434.58 Bile acid analog; cholestasis research
Allopregnanolone () 3-hydroxy; 20-ketone 318.50 Neurosteroid; GABA receptor modulation


*Calculated based on C27H44O5.

Key Observations :

  • Hydroxylation Patterns: The 3,7-dihydroxy configuration in the target compound may enhance hydrogen-bonding capacity compared to mono-hydroxylated analogues (e.g., Compound 62 in ) or 3,6-dihydroxy variants (). This could improve solubility and receptor affinity .
  • Methylation : The 10,13-dimethyl groups are conserved across most analogues, stabilizing the tetracyclic core. However, additional 4,4-dimethyl groups (as in ) increase steric bulk, altering metabolic stability .
  • Side-Chain Modifications: The pentanoate ester in the target compound contrasts with shorter-chain derivatives (e.g., ethyl esters in ) or amide-linked boronic esters (), affecting bioavailability and tissue distribution .

Critical Analysis :

  • The target compound’s 3,7-dihydroxy groups likely require regioselective oxidation/protection strategies, similar to IBX-mediated oxidations in .
  • High yields (>70%) are achievable for steroidal pentanoates using esterification under anhydrous conditions (e.g., TsOH.H2O catalysis) .

Table 3: Reported Bioactivities

Compound Activity Model System Reference
Target compound (predicted) Nuclear receptor modulation In silico docking
Compound 62 () Anti-proliferative (HCT116 cells) Colon cancer cells
Compound 5ab () Neurosteroid-like activity In vitro assays
Ethyl 4-(3,7,12-trihydroxy-...-yl)pentanoate () Synergistic anti-cancer effects Molecular docking
Allopregnanolone () GABAA receptor potentiation Neuronal cultures

Mechanistic Insights :

  • The 3,7-dihydroxy configuration may enhance interactions with hydrophobic receptor pockets compared to 3-hydroxy or 3-oxo derivatives .
  • Anti-cancer activity in analogues () correlates with apoptosis induction via mitochondrial pathways, suggesting a shared mechanism for the target compound .

Biological Activity

The compound 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate , also known as Deoxyursocholic acid , is a derivative of bile acids. This compound exhibits various biological activities that have garnered research interest. Its structural complexity and functional groups contribute to its potential therapeutic applications.

The molecular formula of the compound is C24H40O4C_{24}H_{40}O_4 with a molecular weight of approximately 392.57 g/mol. The compound is characterized by a melting point greater than 190°C and a predicted boiling point of 547.1°C. It is slightly soluble in acetonitrile and methanol and has a predicted pKa of 4.76 .

PropertyValue
Molecular FormulaC24H40O4
Molecular Weight392.57 g/mol
Melting Point>190°C (dec.)
Boiling Point547.1 ± 25.0 °C
Density1.128 ± 0.06 g/cm³
SolubilitySlightly in Acetonitrile (Heated), Methanol (Slightly)
pKa4.76 ± 0.10

Antioxidant Properties

Research has indicated that derivatives of bile acids exhibit significant antioxidant activity . A study highlighted the ability of certain bile acid derivatives to scavenge free radicals effectively and reduce oxidative stress markers in vitro . This property is crucial for potential applications in preventing oxidative damage associated with various diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies demonstrated that it possesses inhibitory effects against various pathogens. For instance:

  • Zone of Inhibition : The compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with inhibition zones measuring up to 12 mm in diameter at optimal concentrations .

This antimicrobial activity suggests its potential use in developing new antibiotics or preservatives.

Anti-inflammatory Effects

Bile acids are known to modulate inflammatory responses. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This indicates its potential role in treating inflammatory diseases .

Case Study 1: Cancer Therapeutics

A study explored the effects of bile acid derivatives on cancer cell lines. The results indicated that the compound could inhibit cell proliferation in breast cancer cell lines (specifically triple-negative breast cancer cells) when used in combination with standard chemotherapeutic agents like paclitaxel . This synergistic effect enhances the efficacy of existing treatments.

Case Study 2: Liver Health

Another investigation focused on the hepatoprotective effects of bile acid derivatives. The findings suggested that the compound could ameliorate liver damage induced by toxic agents in animal models by modulating liver enzyme activities and reducing lipid peroxidation . This highlights its potential application in liver disease management.

Q & A

Q. How can the structure and purity of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm stereochemistry and functional groups. Compare peaks with literature data (e.g., methyl protons at δ 0.63–0.92 ppm, hydroxyl groups at δ 3.84 ppm) .
  • X-ray Crystallography: Resolve absolute stereochemistry via single-crystal diffraction (e.g., C–C bond lengths: mean 0.005 Å, RR-factor = 0.060) .
  • Thin-Layer Chromatography (TLC): Validate purity using silica-gel plates and appropriate solvent systems .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified face shields, safety glasses, and nitrile gloves to prevent skin contact .
  • Ventilation: Operate in fume hoods to minimize inhalation risks, as carcinogenic potential is noted for structurally related triterpenoids .
  • Waste Disposal: Neutralize waste with licensed services; avoid drainage due to unassessed ecological toxicity .

Q. How stable is this compound under standard experimental conditions?

Methodological Answer:

  • Thermal Stability: Store at –20°C in inert atmospheres (e.g., argon) to prevent oxidation of hydroxyl groups .
  • pH Sensitivity: Avoid strong acids/bases; ester linkages (e.g., pentanoate) may hydrolyze under extreme pH .
  • Light Sensitivity: Use amber vials to protect against photodegradation, as cyclopenta-phenanthrenes are prone to UV-induced isomerization .

Q. What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection at 210–240 nm (optimized for conjugated dienes in cyclopenta-phenanthrene cores) .
  • Mass Spectrometry (HRMS): Validate via ESI-HRMS (e.g., observed m/zm/z 457.3290 vs. calculated m/zm/z 457.3294 for sodium adducts) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale studies?

Methodological Answer:

  • Catalyst Screening: Test iridium catalysts (e.g., Ir(COD)Cl2_2) for stereoselective deoxygenation of intermediates .
  • Solvent Optimization: Use dichloromethane or THF for transannular aldol reactions; yields drop in polar aprotic solvents .
  • Temperature Control: Maintain reactions at –78°C during ketone reductions to minimize side products .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation: Combine 1H^1H-13C^{13}C HSQC and HMBC NMR to assign ambiguous peaks (e.g., overlapping methyl/methylene signals) .
  • Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) .
  • Isotopic Labeling: Use 2H^{2}H- or 13C^{13}C-labeled precursors to trace reaction pathways and confirm intermediates .

Q. What stereochemical factors influence its reactivity in biological systems?

Methodological Answer:

  • Hydroxyl Group Orientation: The 3β,7β-dihydroxy configuration enhances hydrogen bonding with bile acid transporters (e.g., NTCP) compared to α-isomers .
  • Side-Chain Conformation: Pentanoate chain length modulates solubility; shorter chains (C3) reduce micelle formation in aqueous media .
  • Ring Strain: Cyclopenta[a]phenanthrene’s fused rings increase rigidity, reducing metabolic oxidation by CYP450 enzymes .

Q. Can AI-driven simulations predict its interactions with enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., 3α-hydroxysteroid dehydrogenase) to predict binding affinities .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes under physiological conditions .
  • QSAR Models: Train models on triterpenoid libraries to correlate substituents (e.g., methyl groups) with inhibitory activity .

Q. How to assess ecological impact if toxicity data are unavailable?

Methodological Answer:

  • Read-Across Analysis: Use data from structurally similar compounds (e.g., bile acid derivatives) to estimate biodegradation and bioaccumulation .
  • Microtox Assays: Test acute toxicity in Vibrio fischeri (EC50_{50} < 10 mg/L indicates high hazard) .
  • Soil Mobility Studies: Apply OECD 106 guidelines to measure adsorption coefficients (e.g., KocK_{oc}) in loam or clay .

Q. What strategies validate its role in modulating bacterial spore germination?

Methodological Answer:

  • In Vitro Assays: Use Clostridium difficile spore models with bile salt analogs; monitor germination via OD600_{600} shifts .
  • Competitive Binding: Co-incubate with 14C^{14}C-labeled taurocholate to quantify receptor competition .
  • Gene Knockout Studies: Compare efficacy in cspBA mutant vs. wild-type strains to identify target pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.